

# Application Notes and Protocols: 3,4,4-Trimethylhexan-1-ol in Fragrance Synthesis

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## Compound of Interest

Compound Name: 3,4,4-Trimethylhexan-1-ol

Cat. No.: B15180625

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These application notes provide a comprehensive overview of the synthesis, hypothetical olfactory properties, and application protocols for **3,4,4-trimethylhexan-1-ol**, a branched-chain alcohol with potential for use as a novel fragrance ingredient. Due to the limited availability of published data on this specific isomer, this document presents a plausible synthetic route and evaluation framework based on established principles in organic chemistry and fragrance science.

## Physicochemical and Olfactory Data

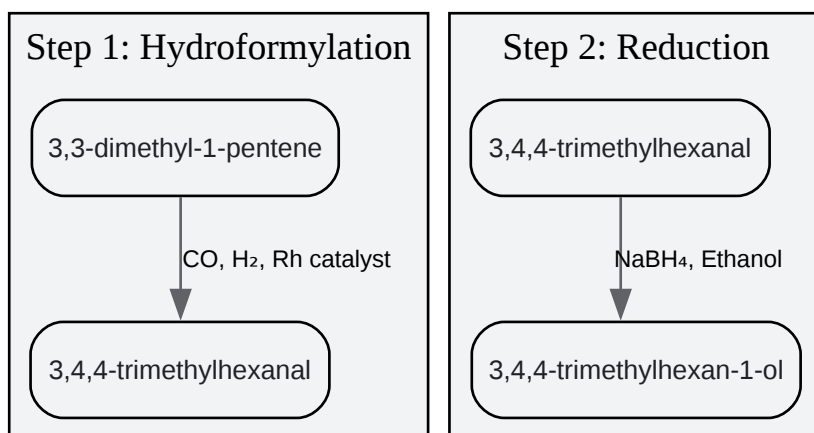
A summary of the known physicochemical properties and hypothesized olfactory characteristics of **3,4,4-trimethylhexan-1-ol** is presented below.

Property	Value	Source
IUPAC Name	3,4,4-Trimethylhexan-1-ol	PubChem[1]
CAS Number	66793-73-5	NIST[2]
Molecular Formula	C <sub>9</sub> H <sub>20</sub> O	PubChem[1]
Molecular Weight	144.25 g/mol	PubChem[1]
Boiling Point	191 °C (464.15 K)	NIST[3]
Appearance (Predicted)	Colorless liquid	-
Odor Profile (Hypothetical)	Woody, earthy, with green and slightly floral undertones.	-
Olfactory Threshold (Hypothetical)	15 ng/L in air	-
Substantivity (Hypothetical)	Approximately 8 hours on a smelling strip	-

## Synthesis of 3,4,4-Trimethylhexan-1-ol

A plausible synthetic route for **3,4,4-trimethylhexan-1-ol** involves the hydroformylation of a suitable alkene followed by reduction of the resulting aldehyde.

### Diagram of the Synthetic Pathway



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Caption: Proposed two-step synthesis of **3,4,4-trimethylhexan-1-ol**.

## Experimental Protocol: Synthesis

Materials:

- 3,3-dimethyl-1-pentene
- Carbon monoxide (CO)
- Hydrogen (H<sub>2</sub>)
- Rhodium catalyst (e.g., Rh(CO)<sub>2</sub>(acac))
- Triphenylphosphine (PPh<sub>3</sub>)
- Toluene (anhydrous)
- Sodium borohydride (NaBH<sub>4</sub>)
- Ethanol
- Diethyl ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

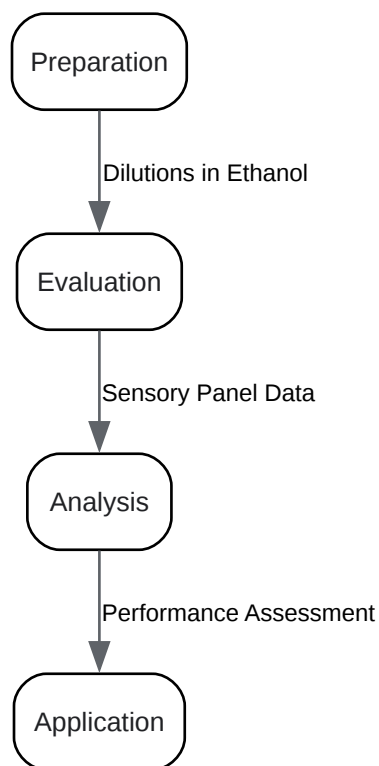
- Hydroformylation:
  - In a high-pressure autoclave, dissolve 3,3-dimethyl-1-pentene, a rhodium catalyst, and triphenylphosphine in anhydrous toluene.
  - Pressurize the reactor with an equimolar mixture of carbon monoxide and hydrogen to 50 bar.

- Heat the reaction mixture to 100°C and stir for 12 hours.
- Cool the reactor to room temperature and carefully vent the excess gases.
- The resulting solution contains 3,4,4-trimethylhexanal.
- Reduction:
  - Cool the toluene solution containing the crude aldehyde to 0°C in an ice bath.
  - Slowly add a solution of sodium borohydride in ethanol to the stirred aldehyde solution.
  - After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
  - Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
  - Separate the organic layer and extract the aqueous layer with diethyl ether.
  - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
  - Filter the drying agent and concentrate the solution under reduced pressure.
  - Purify the crude product by vacuum distillation to yield **3,4,4-trimethylhexan-1-ol**.

## Application in Fragrance Compositions

**3,4,4-trimethylhexan-1-ol**, with its hypothesized woody and green notes, can be evaluated for its potential to add richness and a natural character to various fragrance compositions.

## Experimental Workflow for Fragrance Evaluation



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Caption: Workflow for the sensory evaluation of a new fragrance ingredient.

## Protocol for Sensory Evaluation

Objective: To characterize the olfactory profile of **3,4,4-trimethylhexan-1-ol** and assess its performance in a simple fragrance accord.

Materials:

- **3,4,4-trimethylhexan-1-ol**
- 190-proof, odorless ethanol
- Standard fragrance raw materials (e.g., linalool, geraniol, cedramber)
- Glass vials
- Perfumery smelling strips

- Panel of at least 5 trained sensory evaluators

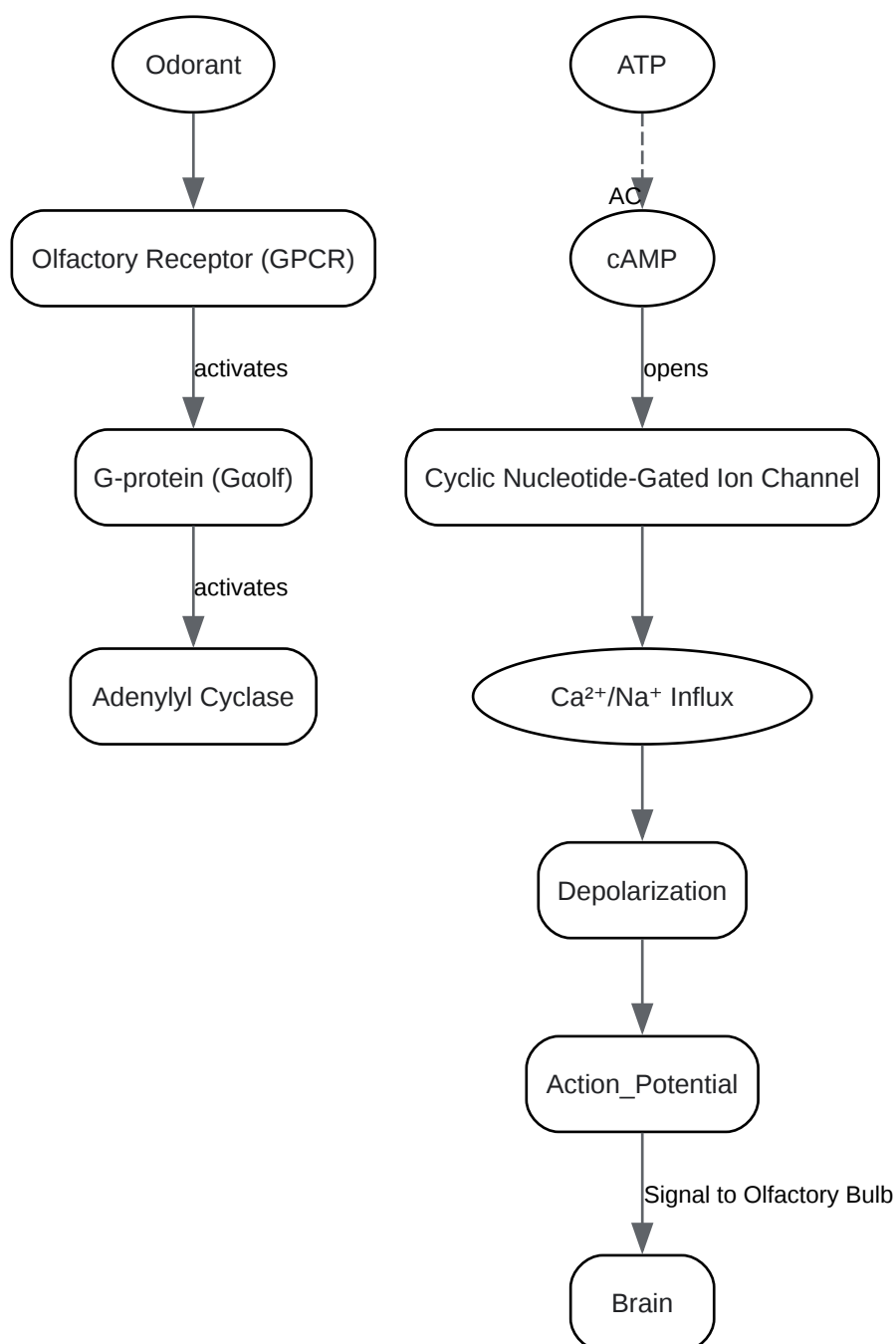
#### Procedure:

- Preparation of Solutions:
  - Prepare a 10% solution of **3,4,4-trimethylhexan-1-ol** in ethanol.
  - Prepare 1% solutions of the standard fragrance raw materials in ethanol.
- Olfactory Characterization of the Pure Material:
  - Dip a smelling strip into the 10% solution of **3,4,4-trimethylhexan-1-ol**.
  - Allow the ethanol to evaporate for a few seconds.
  - Present the strip to the sensory panel and ask them to describe the odor at different time intervals (top note, middle note, base note) over several hours.
  - Record descriptors, intensity, and perceived substantivity.
- Evaluation in a Simple Accord:
  - Create a simple floral-woody accord with and without the addition of **3,4,4-trimethylhexan-1-ol**.
    - Base Accord: Linalool (40%), Geraniol (20%), Cedramber (40%).
    - Test Accord: Linalool (35%), Geraniol (20%), Cedramber (35%), **3,4,4-trimethylhexan-1-ol** (10%).
  - Prepare 10% dilutions of both accords in ethanol.
  - Present both accords to the sensory panel on smelling strips in a blind and randomized order.
  - Ask the panel to compare the two accords, noting any differences in the overall scent profile, intensity, and character.

# Mechanism of Olfaction: The Olfactory Signaling Pathway

The perception of odorants like **3,4,4-trimethylhexan-1-ol** is initiated by the binding of the molecule to olfactory receptors in the nasal cavity. This triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.

## Diagram of the Olfactory Signaling Pathway



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## References

- 1. 3,4,4-Trimethylhexan-1-ol | C<sub>9</sub>H<sub>20</sub>O | CID 3017713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4,4-trimethylhexan-1-ol [webbook.nist.gov]
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